molecular formula C18H18BrNO4S B10893164 2-{3-[(4-Bromophenoxy)methyl]-4-methoxyphenyl}-1,3-thiazolidine-4-carboxylic acid

2-{3-[(4-Bromophenoxy)methyl]-4-methoxyphenyl}-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B10893164
M. Wt: 424.3 g/mol
InChI Key: BJTLMAOICKYRIN-UHFFFAOYSA-N
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Description

2-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-1,3-THIAZOLANE-4-CARBOXYLIC ACID is a complex organic compound featuring a thiazolane ring, a bromophenoxy group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-1,3-THIAZOLANE-4-CARBOXYLIC ACID typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-bromophenol with methoxybenzyl chloride to form 4-bromophenoxybenzyl chloride. This intermediate is then reacted with thiazolane-4-carboxylic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-1,3-THIAZOLANE-4-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenoxy group can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

2-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-1,3-THIAZOLANE-4-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-1,3-THIAZOLANE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, modulating their activity. The thiazolane ring may also play a role in binding to biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenoxyacetic acid: Similar in structure but lacks the thiazolane ring.

    4-[(4-Bromophenoxy)methyl]benzoic acid: Contains a benzoic acid moiety instead of the thiazolane ring.

    3-[(4-Bromophenoxy)methyl]-3-oxetanecarboxylic acid: Features an oxetane ring instead of the thiazolane ring.

Uniqueness

2-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-1,3-THIAZOLANE-4-CARBOXYLIC ACID is unique due to the presence of the thiazolane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and potential effects.

Properties

Molecular Formula

C18H18BrNO4S

Molecular Weight

424.3 g/mol

IUPAC Name

2-[3-[(4-bromophenoxy)methyl]-4-methoxyphenyl]-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C18H18BrNO4S/c1-23-16-7-2-11(17-20-15(10-25-17)18(21)22)8-12(16)9-24-14-5-3-13(19)4-6-14/h2-8,15,17,20H,9-10H2,1H3,(H,21,22)

InChI Key

BJTLMAOICKYRIN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2NC(CS2)C(=O)O)COC3=CC=C(C=C3)Br

Origin of Product

United States

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